molecular formula C14H27NO3 B14032942 Tert-butyl (9-oxononyl)carbamate CAS No. 133728-27-5

Tert-butyl (9-oxononyl)carbamate

Cat. No.: B14032942
CAS No.: 133728-27-5
M. Wt: 257.37 g/mol
InChI Key: ORHUSMLNPOLNLC-UHFFFAOYSA-N
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Description

Tert-butyl (9-oxononyl)carbamate (CAS 133728-27-5) is an alkane chain of nine carbon atoms, featuring a terminal ketone (oxo) group and a tert-butyl carbamate (Boc)-protected amine . This bifunctional structure makes it a valuable building block in organic synthesis and medicinal chemistry. The Boc protecting group is stable under basic conditions but can be readily removed under mild acidic conditions to generate the free primary amine, enabling orthogonal synthesis strategies . The terminal ketone offers a versatile handle for further chemical modifications, such as reductive amination or nucleophilic addition. Compounds with this specific architecture, comprising a Boc-protected amine and a carbonyl function, are recognized as valuable intermediates in synthetic chemistry . One of the key research applications for long-chain linkers like this is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . In this role, the molecule can serve as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting molecule, facilitating the targeted degradation of proteins of interest. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133728-27-5

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-(9-oxononyl)carbamate

InChI

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10-12-16/h12H,4-11H2,1-3H3,(H,15,17)

InChI Key

ORHUSMLNPOLNLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCC=O

Origin of Product

United States

Advanced Methodologies for the Preparation and Functionalization of Tert Butyl 9 Oxononyl Carbamate

Convergent and Divergent Synthetic Routes to N-Boc Protected Amino-Ketones

The synthesis of bifunctional molecules like tert-butyl (9-oxononyl)carbamate can be strategically approached through either convergent or divergent pathways. Each strategy offers distinct advantages in terms of efficiency and modularity.

A plausible convergent route is the reaction of an organometallic reagent derived from an N-Boc protected 8-halooctylamine with a suitable acylating agent. For instance, N-Boc-8-bromooctylamine can be converted to its corresponding Grignard or organolithium reagent, which is then reacted with an appropriate electrophile, such as an acyl chloride or a Weinreb amide, to introduce the keto functionality. The use of Weinreb amides is particularly advantageous as they are known to prevent over-addition of the organometallic reagent, thus cleanly affording the desired ketone.

Divergent Synthesis: A divergent synthesis begins with a common precursor that is sequentially elaborated to introduce the different functional groups. researchgate.net This approach is beneficial when a variety of analogs are desired from a single starting material. For this compound, a divergent strategy would typically start with a bifunctional C9-alkane, such as 9-bromonon-1-ene or nonane-1,9-diol.

For example, starting from nonane-1,9-diol, one hydroxyl group can be selectively protected, and the other oxidized to a ketone. Subsequent deprotection and functionalization of the remaining hydroxyl group to an amine, followed by Boc-protection, would yield the target molecule. Alternatively, a starting material like 9-azidononan-1-ol could be employed, where the azide (B81097) is reduced to an amine and protected, and the terminal alcohol is then oxidized to the ketone.

StrategyKey FeaturesExample Precursors for this compound
Convergent Independent synthesis of fragments, often higher overall yield. researchgate.netN-Boc-8-halooctylamine and an acetylating agent.
Divergent Stepwise functionalization from a common precursor, good for analog synthesis. researchgate.netNonane-1,9-diol, 9-bromonon-1-ol.

Selective Transformations for the Introduction of the 9-Oxononyl Moiety

A critical step in the synthesis of this compound is the introduction of the ketone at the C9 position. This can be achieved through the oxidation of a precursor alcohol or the reaction of an organometallic species with an appropriate electrophile.

One of the most common and effective methods is the oxidation of a terminal alcohol, specifically N-Boc-9-hydroxynonylamine. The challenge lies in performing this oxidation chemoselectively in the presence of the carbamate (B1207046) group, which can be sensitive to certain oxidizing conditions. A variety of modern oxidation protocols are suitable for this transformation. Reagents such as Dess-Martin periodinane (DMP), Parikh-Doering reagent (SO3-pyridine complex), and Swern oxidation (oxalyl chloride, DMSO, and a hindered base) are known for their mildness and high efficiency in oxidizing alcohols to ketones without affecting other sensitive functional groups. organic-chemistry.org

Another powerful approach involves the use of Grignard reagents. For instance, the reaction of a Grignard reagent, such as methylmagnesium bromide, with N-Boc-8-formyloctylamine would furnish the secondary alcohol, which can then be oxidized to the ketone. More directly, the addition of a suitable organometallic reagent to an activated carboxylic acid derivative, such as an acyl chloride or a Weinreb amide of N-Boc-8-aminooctanoic acid, can directly yield the ketone. organic-chemistry.org The latter method is often preferred to avoid the over-addition that can occur with more reactive electrophiles. organic-chemistry.org

Utilization of Catalytic Systems in the Synthesis of Functionalized Carbamate Precursors

Catalytic methods offer significant advantages in terms of efficiency, atom economy, and environmental impact. Several catalytic systems can be employed in the synthesis of precursors for this compound.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon skeleton. For example, a Suzuki or Negishi coupling of an organoboron or organozinc reagent derived from N-Boc-protected 8-halooctylamine with an appropriate coupling partner containing the keto group or a precursor can be an effective convergent strategy.

Catalytic oxidation methods are particularly relevant for the selective formation of the ketone. As mentioned, TEMPO-based systems are excellent examples of catalytic alcohol oxidation. organic-chemistry.orgorganic-chemistry.org Copper-catalyzed oxidations have also emerged as a mild and efficient alternative. For instance, a Cu(I) catalyst in the presence of an oxidant like di-tert-butyldiaziridinone can effectively oxidize a wide range of alcohols to ketones under neutral conditions, which would be compatible with the N-Boc protecting group. nih.gov

Furthermore, catalytic hydrogenation can be employed for the reduction of other functional groups in the presence of the carbamate. For example, if a precursor contains a double or triple bond, it can be selectively reduced using catalysts like palladium on carbon (Pd/C) without affecting the Boc group. Similarly, catalytic reduction of an azide to an amine is a common and clean method for introducing the amino functionality.

Catalytic SystemTransformationKey Advantages
TEMPO/Co-oxidantAlcohol OxidationHigh chemoselectivity, mild conditions. organic-chemistry.orgorganic-chemistry.org
Cu(I)/DiaziridinoneAlcohol OxidationNeutral reaction conditions, broad substrate scope. nih.gov
Pd/C, H2Reduction of Alkenes/Alkynes/AzidesHigh efficiency, clean reaction.
Palladium Cross-CouplingC-C Bond FormationModular and convergent approach.

Reactivity Profiles and Mechanistic Considerations in Transformations Involving Tert Butyl 9 Oxononyl Carbamate

Reactivity of the Carbamate (B1207046) Functionality in Deprotection and Subsequent Coupling Reactions

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. acsgcipr.orgmasterorganicchemistry.com The deprotection of the carbamate in tert-butyl (9-oxononyl)carbamate is a critical step to unmask the primary amine, which can then participate in a variety of coupling reactions.

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). acsgcipr.orgmasterorganicchemistry.com The mechanism proceeds through protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which can then be trapped by a nucleophile or eliminate to form isobutene. masterorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine. masterorganicchemistry.com Alternative acidic conditions, such as hydrochloric acid (HCl) in an organic solvent or aqueous phosphoric acid, can also be employed. acs.orgorganic-chemistry.org Thermolytic deprotection, either in the absence of a catalyst or with one, offers another avenue for Boc removal, often requiring elevated temperatures. acs.org

Once deprotected, the newly formed primary amine at the 9-position can undergo a wide range of coupling reactions to form new carbon-nitrogen bonds. Amide bond formation is a cornerstone of many synthetic endeavors, and the amine can be readily acylated using activated carboxylic acid derivatives like acid chlorides, anhydrides, or in the presence of coupling reagents such as carbodiimides (e.g., DCC, EDC) or aminium/phosphonium salts (e.g., HBTU, PyBOP). hepatochem.com These reactions are fundamental in peptide synthesis and the creation of various amide-containing molecules. hepatochem.com

Beyond amide coupling, the deprotected amine can participate in other important transformations. For instance, it can undergo alkylation, arylation, or be used in reductive amination reactions. A noteworthy modern application is in the formal cross-coupling of amines with carboxylic acids to form new carbon-carbon bonds, a reaction that complements traditional amide bond formation. nih.govacs.org

Deprotection Method Reagents Typical Conditions Reference
Acidic HydrolysisTrifluoroacetic Acid (TFA)DCM, rt acsgcipr.orgmasterorganicchemistry.com
Acidic HydrolysisHydrochloric Acid (HCl)Dioxane or MeOH acs.org
Acidic HydrolysisPhosphoric Acid (H3PO4)Aqueous organic-chemistry.org
ThermolysisHeatVarious solvents, >100 °C acs.org

Versatility of the Ketone Moiety in Nucleophilic Additions and Condensation Reactions

The ketone functional group at the 9-position of this compound is an electrophilic center that readily undergoes nucleophilic addition and condensation reactions. masterorganicchemistry.comlibretexts.org These transformations are pivotal for carbon-carbon bond formation and the elaboration of the carbon skeleton.

Nucleophilic Addition Reactions:

A wide array of nucleophiles can add to the carbonyl carbon of the ketone. masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.orgyoutube.com The reaction proceeds via attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. openstax.org Subsequent protonation yields an alcohol. openstax.org Common nucleophiles include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that add to the ketone to form tertiary alcohols. These reactions are generally irreversible. masterorganicchemistry.com

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) deliver a hydride ion (H-) to the ketone, reducing it to a secondary alcohol. youtube.com

Cyanide: The addition of cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Condensation Reactions:

Condensation reactions involve the reaction of the ketone with a nucleophile, followed by the elimination of a small molecule, typically water. latech.eduwikipedia.org These reactions lead to the formation of new double bonds.

Imine and Enamine Formation: Primary amines react with the ketone in a reversible, acid-catalyzed reaction to form imines (Schiff bases). youtube.comlibretexts.org Secondary amines, lacking a second proton on the nitrogen, react to form enamines. wikipedia.org These reactions are crucial for the synthesis of nitrogen-containing heterocycles.

Wittig Reaction: The reaction of the ketone with a phosphorus ylide (a Wittig reagent) is a powerful method for the synthesis of alkenes, where the carbonyl oxygen is replaced by a carbon-carbon double bond.

Aldol (B89426) Condensation: In the presence of a base or acid, the ketone can act as either the nucleophilic enolate component or the electrophilic carbonyl component in an aldol reaction with another carbonyl compound (an aldehyde or another ketone). latech.edu This reaction forms a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. latech.edu

Reaction Type Reagent(s) Product Type Reference
Nucleophilic AdditionGrignard Reagent (R-MgX)Tertiary Alcohol masterorganicchemistry.com
Nucleophilic AdditionSodium Borohydride (NaBH4)Secondary Alcohol youtube.com
CondensationPrimary Amine (R-NH2), Acid CatalystImine youtube.comlibretexts.org
CondensationPhosphorus Ylide (Wittig Reagent)Alkene
CondensationAldehyde/Ketone, Base/Acidβ-Hydroxy Ketone latech.edu

Interplay between the Protected Amine and Ketone for Stereochemical Control in Cascade Reactions

The presence of both a protected amine and a ketone in the same molecule opens up possibilities for intramolecular reactions and stereochemical control in cascade sequences. nih.govacs.orgmdpi.com A cascade reaction, also known as a tandem or domino reaction, involves two or more bond-forming transformations that occur sequentially in a single synthetic operation without the isolation of intermediates. mdpi.com

In the case of this compound, after deprotection of the amine, the resulting amino ketone can be a substrate for various cascade reactions. acs.org The relative positioning of the amine and ketone can influence the stereochemical outcome of subsequent reactions. For example, in reductions of β-amino ketones, the stereoselectivity can be controlled by chelation of a metal to both the carbonyl oxygen and the nitrogen of a protected amine. nih.gov While this compound is a γ-amino ketone, similar principles of substrate control can apply in certain transformations.

One potential cascade reaction involves the intramolecular formation of a cyclic imine or enamine. Following deprotection of the Boc group, the primary amine can undergo an intramolecular condensation with the ketone to form a cyclic imine. This intramolecular cyclization can be a key step in the synthesis of nitrogen-containing heterocyclic systems, and the stereochemistry of the newly formed stereocenters can be influenced by the reaction conditions and the conformation of the starting material.

Furthermore, the amino group, even in its protected form, can exert a directing effect on reactions at the ketone center. For example, in certain metal-catalyzed reactions, the carbamate oxygen could potentially coordinate to the metal catalyst, influencing the facial selectivity of a nucleophilic attack on the ketone. The study of such long-range stereocontrol is an active area of research in organic synthesis.

Computational and Theoretical Studies on Reaction Pathways of Related Functionalized Carbamates

Computational and theoretical studies provide valuable insights into the mechanisms, thermodynamics, and kinetics of chemical reactions. mdpi.comnih.govnih.gov While specific computational studies on this compound may be limited, research on related functionalized carbamates and amino ketones can offer significant understanding.

Density Functional Theory (DFT) calculations are frequently used to model reaction pathways, identify transition states, and predict the stability of intermediates. nih.govacs.org For instance, computational studies on the deprotection of Boc-carbamates can elucidate the role of the acid catalyst and the solvent in the reaction mechanism.

In the context of the ketone's reactivity, computational models can predict the stereochemical outcome of nucleophilic additions by analyzing the energies of different transition states leading to various stereoisomers. diva-portal.org For cascade reactions, computational chemistry can help to map out the entire reaction sequence, identifying the rate-determining step and predicting the most likely product. acs.org

Studies on the conformational preferences of carbamates have shown that they can exist in both cis and trans configurations around the amide bond, which can influence their reactivity. acs.org Computational analysis of molecules containing both an amine and a ketone can reveal potential intramolecular hydrogen bonding or other non-covalent interactions that might affect the molecule's conformation and, consequently, its reactivity and the stereochemical course of its reactions. nih.gov

Applications of Tert Butyl 9 Oxononyl Carbamate in the Total Synthesis of Complex Organic Molecules

Role as a Precursor in the Construction of Macrocyclic Lactams and Heterocyclic Scaffolds

The synthesis of macrocyclic lactams, a class of compounds with significant biological activity, often relies on the cyclization of linear amino acids or their derivatives. A molecule like Tert-butyl (9-oxononyl)carbamate, possessing a terminal Boc-protected amine and a ketone, represents a potential linear precursor for such structures.

Theoretically, the synthetic utility would involve several key transformations. The ketone at the 9-position could be converted into a carboxylic acid or another functional group capable of forming an amide bond with the deprotected amine at the 1-position. Alternatively, the ketone could participate in intramolecular reactions, such as reductive amination, to form a cyclic amine which could be a part of a larger macrocyclic structure. However, no specific examples utilizing this compound for these purposes have been documented.

Integration into Synthetic Routes for Advanced Fatty Acid Amides and Derivatives

Fatty acid amides are a diverse class of lipids with important biological roles. The synthesis of advanced or modified fatty acid amides often requires functionalized fatty acid precursors. A building block like this compound could, in principle, be used to introduce a protected amine and a ketone into a fatty acid amide structure.

The general approach would involve the transformation of the ketone into a carboxylic acid, followed by coupling with an amine to form the amide. The Boc-protected amine could then be deprotected and further functionalized. While methods for the synthesis of fatty acid amides from various precursors are well-established, there are no specific reports on the use of this compound in these synthetic routes.

Utilization in the Design and Preparation of Functionalized Aliphatic Chains for Polymer Chemistry

The incorporation of functional groups into polymers is a key strategy for creating materials with tailored properties. Monomers containing reactive functional groups are essential for this purpose. A compound like this compound, with its ketone and protected amine, could serve as a functional monomer or a chain transfer agent in polymerization reactions.

For instance, the ketone could be a site for post-polymerization modification, while the protected amine, after deprotection, could introduce primary amine functionalities along the polymer chain. These amines could then be used for bioconjugation or to alter the polymer's physical properties. Research exists on ketone-functionalized polymers, but the specific use of this compound in this context has not been described. nih.govacs.org

Contribution to Modular Synthesis Approaches for Libraries of Biologically Inspired Structures

Modular synthesis, where complex molecules are assembled from a set of pre-functionalized building blocks, is a powerful tool in medicinal chemistry for creating libraries of compounds for biological screening. A bifunctional molecule like this compound is an ideal candidate for a modular building block, offering two distinct points for chemical modification.

The ketone and the protected amine could be reacted in a sequential and orthogonal manner with other building blocks to rapidly generate a diverse range of molecules. This approach would be valuable for exploring structure-activity relationships. While the concept of using modular building blocks is widespread in synthetic chemistry, there is no literature available that specifically mentions this compound as a component in such strategies.

Advanced Analytical and Spectroscopic Techniques for Characterizing Chemical Transformations Involving Tert Butyl 9 Oxononyl Carbamate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous identification of starting materials, intermediates, and products in reactions involving Tert-butyl (9-oxononyl)carbamate.

In a typical ¹H NMR spectrum of this compound, the nine protons of the tert-butyl group would appear as a characteristic singlet at approximately 1.4-1.5 ppm. The methylene (B1212753) protons adjacent to the carbamate (B1207046) nitrogen and the carbonyl group would exhibit distinct chemical shifts and coupling patterns, providing a fingerprint of the molecule's backbone.

During a chemical transformation, such as the reduction of the ketone at the C9 position to a hydroxyl group, significant changes in the NMR spectra would be observed. The signal corresponding to the proton on the carbon bearing the newly formed hydroxyl group would appear, and the signals of adjacent methylene groups would show altered chemical shifts and coupling constants. By acquiring NMR spectra at different time points, the progress of the reaction can be monitored, and the relative concentrations of reactant and product can be determined. For instance, monitoring the disappearance of the ketonic carbonyl signal in the ¹³C NMR spectrum (typically around 200-220 ppm) and the appearance of a new signal for the alcohol carbon (around 60-80 ppm) would provide clear evidence of the reaction's progression.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structure of the product, Tert-butyl (9-hydroxynonyl)carbamate. COSY spectra would reveal the coupling relationships between protons, helping to trace the connectivity of the carbon chain, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignment of both ¹H and ¹³C spectra.

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Identifying Intermediates and Reaction Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental formula of a molecule, a critical step in identifying unknown products or intermediates.

For this compound, HRMS would confirm its molecular formula. In the study of its chemical transformations, such as the cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield 9-aminononan-1-al, HRMS would be used to verify the mass of the resulting product.

Tandem mass spectrometry (MS/MS) is particularly useful for elucidating reaction pathways by identifying transient intermediates. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides structural information about the precursor ion. For example, by analyzing the reaction mixture of a transformation of this compound over time using a soft ionization technique coupled with MS/MS, it might be possible to detect and structurally characterize short-lived intermediates that are not observable by other methods. This information is crucial for understanding the mechanism of a reaction.

Infrared (IR) and Raman Spectroscopy in Probing Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly effective for identifying the presence or absence of specific functional groups.

In the analysis of reactions involving this compound, IR spectroscopy would be highly effective in monitoring the key functional group transformations. The starting material exhibits characteristic IR absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1680-1720 cm⁻¹), and the C=O stretch of the ketone (around 1715 cm⁻¹).

If the ketone is reduced to an alcohol, the sharp ketone C=O peak would disappear and be replaced by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Conversely, if the carbamate is hydrolyzed, the characteristic N-H and C=O bands would disappear.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, can provide complementary information. For instance, the symmetric stretching of the C-C backbone can be observed. While IR is more commonly used for routine reaction monitoring due to its stronger signals for polar functional groups, Raman spectroscopy can be a valuable tool, especially when analyzing aqueous reaction mixtures where the broad O-H absorption of water can obscure important regions of the IR spectrum.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are essential for separating the components of a reaction mixture, assessing the purity of the desired product, and for its isolation. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compounds being analyzed.

Given the relatively high molecular weight and potential for thermal lability of this compound and its derivatives, HPLC is often the more suitable technique for analysis and purification. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, could effectively separate the starting material from its products and any byproducts. A detector such as a UV detector (as the carbamate and ketone have UV chromophores) or an evaporative light scattering detector (ELSD) could be used for detection. The purity of the isolated product can be determined by integrating the peak area in the chromatogram.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used, particularly for analyzing the more volatile derivatives or for checking for the presence of low molecular weight impurities. nih.gov However, care must be taken as the high temperatures of the GC inlet could potentially cause decomposition of the thermally sensitive carbamate group. nih.gov For preparative purposes, column chromatography using silica (B1680970) gel is a standard method for isolating the products of reactions involving this compound on a larger scale. orgsyn.org The choice of solvent system would be guided by thin-layer chromatography (TLC) analysis to achieve optimal separation.

Future Research Directions and Emerging Paradigms for Functionalized Carbamate Building Blocks

Development of Sustainable and Biocatalytic Approaches for Synthesis and Derivatization

The imperative for greener and more sustainable chemical processes is a major driver of innovation in the synthesis of functionalized carbamates. Traditional methods often rely on hazardous reagents like phosgene and its derivatives. semanticscholar.org Future research will increasingly focus on benign alternatives that minimize environmental impact and enhance safety.

Biocatalysis has emerged as a powerful tool for the synthesis and derivatization of carbamates, offering high selectivity and mild reaction conditions. nih.govacs.org Enzymes such as esterases and acyltransferases have demonstrated the ability to catalyze carbamate (B1207046) formation in aqueous media, providing an environmentally friendly alternative to conventional organic solvents. nih.govacs.org For instance, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been successfully employed for the synthesis of various carbamates from aliphatic, aromatic, and arylaliphatic amines with high yields. nih.govacs.org Lipases, such as Candida antarctica lipase B (CALB), have also been utilized in biocatalytic strategies for carbamate synthesis. portico.org

The development of novel biocatalysts through protein engineering and directed evolution will likely expand the substrate scope and catalytic efficiency of these enzymatic transformations. Furthermore, the immobilization of these enzymes will facilitate their recovery and reuse, enhancing the economic viability of biocatalytic processes.

In addition to biocatalysis, the use of carbon dioxide (CO2) as a renewable C1 feedstock for carbamate synthesis is a key area of sustainable chemistry. nih.govresearchgate.net This approach avoids the use of toxic phosgene and contributes to carbon capture and utilization. semanticscholar.org Research is ongoing to develop more efficient catalytic systems for the three-component coupling of amines, CO2, and alcohols or alkyl halides to produce carbamates under mild conditions. nih.govresearchgate.net The use of polymer-supported catalysts is also being explored to simplify catalyst recovery and recycling. researchgate.net

Another sustainable approach involves the use of urea as a carbonyl source for the synthesis of N-substituted carbamates, offering a phosgene-free route with high atom economy. wikipedia.org The development of robust and reusable heterogeneous catalysts, such as TiO2–Cr2O3/SiO2, is crucial for the industrial implementation of this methodology. wikipedia.org

Table 1: Comparison of Sustainable Methods for Carbamate Synthesis

MethodKey FeaturesAdvantagesChallenges
Biocatalysis Use of enzymes (e.g., esterases, lipases)High selectivity, mild reaction conditions, aqueous mediaLimited substrate scope, enzyme stability and cost
CO2 Utilization Employs CO2 as a C1 sourceRenewable feedstock, avoids phosgene, carbon captureRequires efficient catalysts, may require high pressure
Urea as Carbonyl Source Phosgene-free, high atom economyReadily available starting materialRequires effective and recyclable catalysts

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of carbamate synthesis into continuous flow chemistry and automated platforms represents a significant step towards enhancing efficiency, safety, and scalability. nih.govportico.orgwikipedia.org Flow chemistry, characterized by the use of microreactors or packed-bed reactors, offers numerous advantages over traditional batch processing. researchgate.netacs.org These benefits include precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. researchgate.netacs.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, enabling the safe handling of highly exothermic or hazardous reactions. acs.org

Continuous flow processes for carbamate synthesis have been developed using CO2 as a C1 source, significantly reducing reaction times compared to batch methods. nih.govacs.org These systems allow for the direct and precise introduction of gaseous reagents like CO2, improving reaction efficiency and safety. nih.gov The coupling of biocatalysis with flow reactors has also been demonstrated, combining the selectivity of enzymes with the process control of flow chemistry. portico.org

Automated synthesis platforms are revolutionizing the discovery and optimization of chemical reactions. semanticscholar.org These systems can perform a large number of experiments in a high-throughput manner, rapidly screening different catalysts, solvents, and reaction conditions to identify optimal synthetic routes. researchgate.net Automated platforms can be programmed to carry out multi-step syntheses, including the protection of functional groups with carbamates (e.g., Boc protection) and subsequent transformations. semanticscholar.org The integration of real-time analytical techniques allows for the monitoring of reaction progress and the automated optimization of process parameters. researchgate.net

The combination of flow chemistry and automated synthesis will enable the on-demand production of functionalized carbamates with high purity and reproducibility, accelerating research and development in areas such as drug discovery and materials science. researchgate.net

Exploration of Novel Catalytic Systems for Selective Transformations of ω-Oxoalkyl Carbamates

The presence of both a carbamate and a ketone functionality in ω-oxoalkyl carbamates presents a unique challenge and opportunity for selective chemical transformations. The development of novel catalytic systems that can chemoselectively target one functional group in the presence of the other is a key area for future research.

For instance, the selective reduction of the ketone moiety to a secondary alcohol without affecting the carbamate group is a valuable transformation for the synthesis of chiral building blocks. nih.gov While various reagents are known for carbonyl reduction, achieving high chemoselectivity in the presence of a carbamate requires carefully designed catalysts. semanticscholar.orgacs.org Enantioselective ketone reductions, using chiral catalysts, can provide access to stereodefined alcohols, which are important intermediates in pharmaceutical synthesis. nih.gov

Conversely, catalytic systems that enable the selective functionalization of the carbamate group or the C-H bonds in the alkyl chain, while leaving the ketone intact, are also of significant interest. Transition metal catalysts, such as those based on palladium, rhodium, and ruthenium, have been shown to direct the C-H activation of carbamates for various coupling reactions. portico.org The development of new ligands and catalytic systems will be crucial to control the regioselectivity and expand the scope of these transformations to ω-oxoalkyl carbamates.

Computational studies can play a vital role in understanding the mechanisms of these catalytic reactions and in predicting the chemoselectivity of different catalyst-substrate combinations. nih.gov For example, density functional theory (DFT) calculations can elucidate the factors that govern the competition between N-H and C=O group reactions in carbamates. nih.gov

The exploration of novel catalytic systems, including those based on earth-abundant and non-toxic metals, as well as organocatalysts, will be essential for developing sustainable and efficient methods for the selective transformation of ω-oxoalkyl carbamates. nih.govresearchgate.net

Expansion of Synthetic Applications in Materials Science and Medicinal Chemistry Precursors

Functionalized carbamate building blocks, including ω-oxoalkyl carbamates, hold significant promise for the synthesis of advanced materials and as precursors for medicinal chemistry.

In materials science, the carbamate linkage is the defining feature of polyurethanes, a versatile class of polymers with a wide range of applications. wikipedia.orgmdpi.com The incorporation of functionalized monomers, such as those derived from ω-oxoalkyl carbamates, into polyurethane backbones can impart novel properties to the resulting materials. researchgate.net The ketone group, for example, can serve as a handle for post-polymerization modification, allowing for the introduction of cross-linking agents, fluorescent tags, or bioactive molecules. Carbamates are also being explored as backbones for sequence-defined polymers, where the precise control of the monomer sequence can lead to materials with tailored functionalities for applications in data storage and biotechnology. nih.govacs.org

In medicinal chemistry, the carbamate group is a key structural motif in a large number of approved drugs and prodrugs. nih.govnih.govresearchgate.net It is often used as a stable and bioisosteric replacement for the amide bond in peptidomimetics, improving the pharmacokinetic properties of drug candidates. nih.govacs.org The chemical and metabolic stability of the carbamate linkage, as well as its ability to participate in hydrogen bonding, makes it a valuable component in drug design. nih.govacs.org

ω-Oxoalkyl carbamates can serve as versatile precursors for the synthesis of a wide range of biologically active molecules. mdpi.com The ketone functionality can be transformed into various other functional groups, such as alcohols, amines, and heterocycles, providing access to diverse chemical scaffolds. For example, β-amino ketones, which can be synthesized from carbamates, are important intermediates in the synthesis of pharmaceuticals and natural products. mdpi.com The carbamate group can act as a protecting group for an amine, which can be deprotected at a later stage of the synthesis.

The continued exploration of the synthetic utility of ω-oxoalkyl carbamates and other functionalized carbamate building blocks is expected to lead to the discovery of new materials with unique properties and novel drug candidates with improved therapeutic profiles.

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